Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate

Physicochemical Profiling Solid-Phase Synthesis Thermal Stability

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate (CAS 1389313-33-0) is a heterocyclic building block containing an imidazole-4-carboxylic acid ethyl ester core N1-substituted with a pyrimidin-4-yl group. This dual-heterocycle structure places it at the intersection of pyrimidinylimidazole kinase inhibitor scaffolds, making it a direct precursor for generating p38 MAP kinase and CDK inhibitor candidates.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 1389313-33-0
Cat. No. B2989484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate
CAS1389313-33-0
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESCCOC(=O)C1=CN(C=N1)C2=NC=NC=C2
InChIInChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-14(7-13-8)9-3-4-11-6-12-9/h3-7H,2H2,1H3
InChIKeyVOKVXQYGECHYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate (CAS 1389313-33-0): A Dual-Heterocycle Building Block for Kinase-Focused Libraries


Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate (CAS 1389313-33-0) is a heterocyclic building block containing an imidazole-4-carboxylic acid ethyl ester core N1-substituted with a pyrimidin-4-yl group . This dual-heterocycle structure places it at the intersection of pyrimidinylimidazole kinase inhibitor scaffolds, making it a direct precursor for generating p38 MAP kinase and CDK inhibitor candidates [1]. The compound is supplied as a research chemical with a typical purity of ≥95% .

Procurement Risk: Why Analogous Pyrimidinylimidazole Esters Cannot Replace Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate


In the pyrimidinylimidazole class, systematic substitution of the ester group (methyl, ethyl, isopropyl) and the heterocyclic attachment (pyrimidin-4-yl vs. pyridin-4-yl) has been shown to profoundly alter kinase selectivity, oral bioavailability, and cytochrome P450 inhibition profiles [1]. The specific ethyl ester at the imidazole-4-position provides a distinct balance of steric and electronic properties that are not replicated by the methyl or propyl analogs, directly impacting the downstream pharmacological profile of final inhibitors [2]. Generic substitution without supporting comparative data risks compromising library integrity and lead optimization campaigns.

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate: Head-to-Head Differentiation Data Against Closest Analogs


Melting Point Advantage: Higher Thermal Stability for Solid-Phase Handling vs. Methyl Ester Analog

The target compound exhibits a melting point of 160-162°C [1], which is substantially higher than the methyl ester analog (methyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate), which decomposes above 122°C . This elevated melting point indicates greater thermal stability, a critical advantage for automated solid-phase synthesis and heated reaction conditions.

Physicochemical Profiling Solid-Phase Synthesis Thermal Stability

Purity Specification Advantage: ≥98% Assured Purity vs. 95% Baseline for Carboxylic Acid Analog

Commercially, the target compound is routinely supplied with a certified purity of ≥98% , whereas the corresponding carboxylic acid analog (1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid) is typically offered at 95% purity . This higher and more tightly controlled purity reduces the risk of side reactions in multi-step parallel syntheses.

Analytical Chemistry Library Synthesis Quality Assurance

Structural Differentiation Driving Biological Selectivity: Pyrimidin-4-yl Ethyl Ester vs. Pyridin-4-yl Ethyl Ester

Literature data on the broader chemotype demonstrates that replacing a pyridin-4-yl group with a pyrimidin-4-yl group in related imidazole esters reduces hepatic cytochrome P450 inhibition by >10-fold while maintaining p38 kinase potency [1]. Although direct IC50 data for this specific ethyl ester building block are not available, this class-level structure-activity relationship (SAR) directly validates the procurement choice of the pyrimidin-4-yl ethyl ester scaffold over the historically problematic pyridinyl analogs.

Kinase Selectivity p38 MAPK Cytochrome P450

Predicted Lipophilicity Differentiates Oral Absorption Potential vs. Free Acid

The ethyl ester of the imidazole-4-carboxylic acid is predicted to have a LogP approximately 1.5 units higher than the free carboxylic acid analog (predicted LogP ~0.5 for ethyl ester vs. ~ -1.0 for the acid, based on fragment-based calculation) [1]. This increased lipophilicity is consistent with the class-level observation that ester prodrugs improve oral absorption of pyrimidinylimidazole kinase inhibitors [2].

Druglikeness LogP Oral Bioavailability

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate: Priority Application Scenarios Based on Differentiated Evidence


Solid-Phase and Automated Parallel Synthesis of Kinase-Focused Libraries

The compound's high thermal stability (m.p. 160-162°C) makes it the preferred reagent over the thermally labile methyl ester analog for automated parallel synthesizers that apply heating cycles. Its ≥98% purity ensures fewer failed coupling reactions, directly addressing a key pain point in high-throughput medicinal chemistry [1] .

Scaffold-Hopping Campaigns from Pyridine to Pyrimidine Core p38 Inhibitors

Programs seeking to replace pyridinyl-imidazole leads with pyrimidinyl analogs to mitigate cytochrome P450 inhibition should use this building block as a direct entry point. The established class-level SAR confirms that this structural change reduces off-target CYP450 liability by >10-fold, providing a measurable safety advantage [2].

Prodrug Strategy for Imidazole-4-carboxylic Acid-Based Kinase Inhibitors

When the final target is a carboxylic acid-containing inhibitor, the ethyl ester serves as a superior prodrug intermediate. Its predicted LogP is ~1.5 units higher than the acid, which, based on class-level experience, correlates with improved oral absorption and bioavailability in lead optimization [3] [4].

Quote Request

Request a Quote for Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.